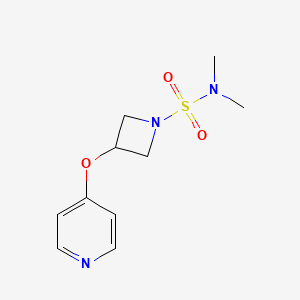
3-(Phenoxymethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenoxymethyl)oxolane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of a phenoxymethyl group attached to the oxolane ring. Oxetanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenoxymethyl)oxolane typically involves the ring-opening of epoxides followed by cyclization. One common method is the reaction of phenoxymethyl chloride with an appropriate epoxide under basic conditions. For example, treating phenoxymethyl chloride with sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenoxymethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the oxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-(Phenoxymethyl)oxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-(Phenoxymethyl)oxolane involves its interaction with various molecular targets and pathways. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. These interactions can result in the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Oxetane: A four-membered cyclic ether similar to 3-(Phenoxymethyl)oxolane but without the phenoxymethyl group.
Tetrahydrofuran (THF): A five-membered cyclic ether with similar reactivity but different ring size.
Phenoxymethylpenicillin: A penicillin antibiotic with a phenoxymethyl group, highlighting the versatility of this functional group in different chemical contexts.
Uniqueness: this compound is unique due to the presence of both the oxolane ring and the phenoxymethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(phenoxymethyl)oxolane |
InChI |
InChI=1S/C11H14O2/c1-2-4-11(5-3-1)13-9-10-6-7-12-8-10/h1-5,10H,6-9H2 |
InChI Key |
BFHVVFVDCVTPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluorophenyl)-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12236820.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine](/img/structure/B12236827.png)
![1-(2-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine](/img/structure/B12236830.png)
![4-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine](/img/structure/B12236835.png)
![2-(Morpholine-4-carbonyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine](/img/structure/B12236840.png)
![5-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12236853.png)
![2-[3-(Fluoromethyl)piperidine-1-carbonyl]-5-methylpyrazine](/img/structure/B12236864.png)
![5-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-2-amine](/img/structure/B12236871.png)


![4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12236884.png)
![1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12236891.png)
![2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12236895.png)
![2-[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12236899.png)
